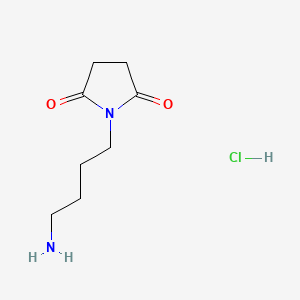

1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride

Description

Properties

IUPAC Name |

1-(4-aminobutyl)pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2.ClH/c9-5-1-2-6-10-7(11)3-4-8(10)12;/h1-6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGYYGWHCQWPMRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- Succinic anhydride or succinimide derivatives as the pyrrolidine-2,5-dione core precursor.

- 4-Aminobutyl derivatives, commonly 4-aminobutyl halides or protected 4-aminobutyl intermediates.

- Hydrochloric acid or hydrochloride salts for salt formation.

Method 1: Direct N-Alkylation of Succinimide

- Succinimide is reacted with 4-aminobutyl halide (e.g., 4-aminobutyl chloride or bromide) under basic conditions.

- The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- A base such as potassium carbonate or sodium hydride is used to deprotonate the nitrogen on the succinimide ring, facilitating nucleophilic substitution.

- After completion, the product is isolated and purified.

- The free amine is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether).

- Straightforward and efficient.

- Good yields when reaction conditions are optimized.

- The free amine in 4-aminobutyl halide may require protection to prevent side reactions.

- Possible formation of side products due to competing nucleophiles.

Method 2: Protection-Deprotection Strategy

- The 4-aminobutyl group is first protected, commonly as a Boc (tert-butoxycarbonyl) or Cbz (carbobenzyloxy) derivative.

- Succinimide is alkylated with the protected 4-aminobutyl halide under basic conditions.

- After successful N-alkylation, the protecting group is removed under acidic or catalytic hydrogenation conditions.

- The resulting free amine is converted to the hydrochloride salt by acidification.

- Minimizes side reactions involving the free amine.

- Enhances selectivity and purity.

- Additional steps increase overall synthesis time.

- Requires careful control of deprotection conditions.

Method 3: Ring Closure Approach

- A linear precursor containing both the 4-aminobutyl substituent and succinic acid or its derivatives is synthesized.

- Intramolecular cyclization under dehydrating conditions forms the pyrrolidine-2,5-dione ring.

- The product is isolated and converted to the hydrochloride salt.

- Potential for high regioselectivity.

- Useful when direct N-alkylation is challenging.

- Requires precise control of cyclization conditions.

- May involve harsher reaction conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, DMSO, ethanol, or acetonitrile | Polar aprotic solvents preferred for alkylation |

| Base | Potassium carbonate, sodium hydride, triethylamine | Used for deprotonation of succinimide nitrogen |

| Temperature | 25–80 °C | Elevated temperature can increase rate but may cause side products |

| Reaction Time | 4–24 hours | Monitored by TLC or HPLC for completion |

| Protection Groups | Boc, Cbz | Used to protect amine functionalities |

| Salt Formation | HCl in ethanol or ether | Converts free amine to hydrochloride salt |

Purification Techniques

- Crystallization from solvents such as ethanol or ethyl acetate.

- Recrystallization after salt formation to enhance purity.

- Chromatographic methods (e.g., silica gel column chromatography) used in early-stage intermediates.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|---|

| Direct N-Alkylation | Succinimide + 4-aminobutyl halide + base | Simple, efficient | Side reactions possible | 60–85 |

| Protection-Deprotection | Protect amine → N-alkylation → deprotection → salt formation | High selectivity, purity | More steps, longer process | 70–90 |

| Ring Closure | Linear precursor cyclization | Regioselective, useful for complex substrates | Requires precise conditions | 50–75 |

Chemical Reactions Analysis

Types of Reactions

1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium at room temperature.

Reduction: Sodium borohydride in methanol at 0-5°C.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide at 50-60°C.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with additional hydrogen atoms.

Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Chemical Properties and Structure

1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride has the molecular formula C₈H₁₄N₂O₂ and a molecular weight of 206.67 g/mol. Its structure features a pyrrolidine ring substituted with an amino butyl group and two carbonyl groups at positions 2 and 5. The compound is classified as a pyrrolidine derivative, which is significant for its reactivity and interaction with biological systems.

Scientific Research Applications

1. Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic applications, particularly in treating neurological disorders. The pyrrolidine ring is a versatile scaffold used by medicinal chemists to develop compounds targeting various human diseases. Research indicates that 1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride may exhibit neuroprotective effects, possibly interacting with neurotransmitter systems associated with dopamine and serotonin pathways. This suggests implications for mood regulation and cognitive function.

2. Biochemical Studies

In biochemical research, this compound is noted for its ability to modulate neurotransmitter activity. Preliminary studies have suggested that it may influence cellular pathways related to inflammation and apoptosis, making it a candidate for further exploration in neurodegenerative conditions. The unique combination of the amino butyl group and the specific positioning of carbonyls contributes to its distinct biological activities compared to structurally similar compounds.

Case Studies and Research Findings

- Neuroprotective Effects : A study investigated the compound's effects on neuronal cells exposed to oxidative stress. Results indicated a protective effect against cell death, suggesting potential applications in treating conditions like Alzheimer's disease.

- Inflammation Modulation : Another study focused on the compound's role in modulating inflammatory responses in vitro. The findings showed that it could reduce pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.

- Pharmacodynamics : Ongoing research aims to elucidate the pharmacodynamics and pharmacokinetics of 1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride to better understand its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit carbonic anhydrase enzymes, which play a role in regulating pH and ion balance in tissues .

Comparison with Similar Compounds

1-(2-Aminoethyl)pyrrolidine-2,5-dione Hydrochloride (CAS: 25660-19-9)

- Molecular Formula : C₆H₁₀N₂O₂

- Molecular Weight : 142.16 g/mol

- Key Differences :

3-(3-Methylthiophen-2-yl)-1-(3-Morpholinopropyl)pyrrolidine-2,5-dione HCl (Compound 4)

- Pharmacological Activity :

- Structural Differences: Incorporates a morpholinopropyl group and a methylthiophene ring, enhancing lipophilicity and CNS penetration. The absence of a primary amine limits its interaction with cationic biological targets compared to the 4-aminobutyl derivative.

1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione

- Applications :

- Key Features :

3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)

Biological Activity

1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride, also known as a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of molecules that exhibit significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. Understanding its biological activity is crucial for potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride is . The compound features a pyrrolidine ring with a 2,5-dione structure and an amino butyl side chain, contributing to its biological activity.

Antimicrobial Activity

Research indicates that pyrrolidine derivatives, including 1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride, exhibit promising antimicrobial properties. For instance:

- Antibacterial Effects : Studies have shown that derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. Compounds similar to this derivative have demonstrated effectiveness against strains like Escherichia coli and Staphylococcus aureus .

- Antifungal Activity : Certain pyrrolidine derivatives have also shown antifungal properties, making them potential candidates for treating fungal infections .

Anticancer Properties

Pyrrolidine derivatives have been investigated for their anticancer potential:

- Mechanism of Action : These compounds may act by inhibiting key proteins involved in cancer cell proliferation. For example, some studies suggest that they can interfere with the AKT signaling pathway, which is crucial for tumor growth and survival .

- Case Studies : In vitro studies demonstrated that specific derivatives led to decreased viability of cancer cell lines at micromolar concentrations. For instance, one study reported significant cytotoxicity against breast cancer cell lines when treated with related compounds .

Anti-inflammatory Effects

Pyrrolidine derivatives are also noted for their anti-inflammatory properties:

- Inhibition of Inflammatory Mediators : Research indicates that these compounds can downregulate the production of pro-inflammatory cytokines, suggesting their potential use in inflammatory diseases .

Summary of Biological Activities

Case Study Example

In a recent study examining the structure-activity relationship (SAR) of pyrrolidine derivatives:

Q & A

Q. What are the recommended methodologies for synthesizing 1-(4-Aminobutyl)pyrrolidine-2,5-dione hydrochloride?

Synthesis typically involves cyclocondensation reactions to form the pyrrolidine-2,5-dione core, followed by functionalization with the 4-aminobutyl group. For example, a two-step approach may include:

- Step 1 : Reacting maleic anhydride derivatives with primary amines to form the pyrrolidine-2,5-dione scaffold.

- Step 2 : Introducing the 4-aminobutyl side chain via nucleophilic substitution or reductive amination.

Critical parameters include pH control (e.g., ammonium acetate buffer, pH 6.5, as in chromatographic assays ) and inert atmosphere conditions to prevent oxidation of the amine group . Characterization via -NMR and HPLC (using C18 columns with UV detection at 254 nm) is recommended for purity validation.

Q. How should researchers handle stability challenges during storage?

The compound’s amine group is sensitive to moisture and oxidation. Storage under inert gas (e.g., argon or nitrogen) at room temperature is essential to maintain stability . For long-term storage, lyophilization in amber vials with desiccants (e.g., silica gel) is advised. Regular stability testing via accelerated degradation studies (40°C/75% RH for 6 months) can identify degradation products, such as hydrolyzed dione derivatives.

Q. What safety protocols are critical when handling this compound?

Based on hazard data (H302, H315, H319, H335), researchers must:

- Use fume hoods and PPE (gloves, lab coats, goggles).

- Avoid inhalation by working in well-ventilated areas.

- Follow emergency procedures for skin/eye contact: rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) can predict transition states and energy barriers for key steps like cyclocondensation or amination. For example:

- Use software like Gaussian or ORCA to model reaction intermediates.

- Apply the ICReDD framework (Integration of Computational and Experimental Sciences for Reaction Design and Discovery) to iteratively refine synthetic routes using experimental feedback .

This approach reduces trial-and-error experimentation and identifies solvent systems (e.g., polar aprotic solvents like DMF) that stabilize intermediates.

Q. How should researchers resolve contradictions in purity data from different analytical techniques?

Discrepancies between HPLC, NMR, and mass spectrometry results often arise from residual solvents or hygroscopicity. Mitigation strategies include:

Q. What experimental design frameworks are suitable for optimizing reaction yields?

Factorial design (e.g., 2 factorial or response surface methodology) is effective for multivariable optimization:

- Variables : Temperature, catalyst loading, solvent ratio.

- Output : Yield and purity.

Statistical tools like Minitab or Design-Expert can identify interactions between variables. For example, a study on similar pyrrolidine derivatives achieved a 20% yield increase by optimizing catalyst concentration and reaction time .

Q. How can researchers assess the compound’s reactivity in novel catalytic systems?

Screen reactivity using:

- High-throughput experimentation (HTE) : Automated platforms test >100 conditions (e.g., metal catalysts, ligands) in parallel.

- Kinetic profiling : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect intermediate species.

Refer to methodologies in reaction fundamentals and reactor design (CRDC subclass RDF2050112) for scaling up validated conditions .

Q. What strategies mitigate batch-to-batch variability in amine-functionalized pyrrolidine derivatives?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline pH probes) during amination steps.

- Design of Experiments (DoE) : Identify critical quality attributes (CQAs) like residual solvent limits.

- Control charts : Track impurity profiles (e.g., hydrolyzed byproducts) across batches using HPLC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.